molecular formula C24H37NO4 B14221131 N-Pentadec-2-enoyl-L-tyrosine CAS No. 825637-87-4

N-Pentadec-2-enoyl-L-tyrosine

Cat. No.: B14221131
CAS No.: 825637-87-4
M. Wt: 403.6 g/mol
InChI Key: KCMHEERQAOYHEB-QFIPXVFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentadec-2-enoyl-L-tyrosine typically involves the coupling of pentadec-2-enoic acid with L-tyrosine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the pentadec-2-enoic acid with L-tyrosine under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pentadec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds or carbonyl groups to their respective reduced forms.

    Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the double bonds or carbonyl groups.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-Pentadec-2-enoyl-L-tyrosine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Pentadec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-2-Pentadecenoyl-L-tyrosine: A closely related compound with similar structural features.

    L-Tyrosine Derivatives: Other derivatives of L-tyrosine that share similar functional groups and reactivity.

Uniqueness

N-Pentadec-2-enoyl-L-tyrosine is unique due to its specific combination of a long aliphatic chain with an unsaturated bond and the aromatic tyrosine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

825637-87-4

Molecular Formula

C24H37NO4

Molecular Weight

403.6 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(pentadec-2-enoylamino)propanoic acid

InChI

InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23(27)25-22(24(28)29)19-20-15-17-21(26)18-16-20/h13-18,22,26H,2-12,19H2,1H3,(H,25,27)(H,28,29)/t22-/m0/s1

InChI Key

KCMHEERQAOYHEB-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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